Chrysanthellin A

Vue d'ensemble

Description

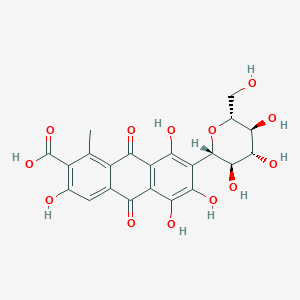

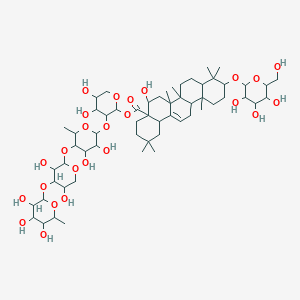

Chrysanthellin A is a compound found in the plant Chrysanthemum indicum. It is a polyphenol compound belonging to the class of flavonoids and is known for its pharmacological effects. Chrysanthellin A has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential beneficial effects in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Applications De Recherche Scientifique

Hemolytic Activity

Chrysanthellin A has been studied for its hemolytic activity, which refers to its ability to cause the rupture of red blood cells . This property is significant in the field of biomedical research, particularly in the development of drugs and therapeutic agents. The hemolytic activity of Chrysanthellin A is strong, making it a subject of interest in understanding the structure-activity relationships of triterpenoid saponins and sapogenins .

Interaction with Cell Membranes

The amphiphilic properties of Chrysanthellin A enable it to interact with cell membranes as a surface-active molecule . This interaction can disrupt the membrane, which is a crucial aspect in the study of cell biology and pharmacology .

Potential Cytotoxicity Indicator

Hemolytic activity represents a good indicator of cytotoxicity toward healthy erythrocytes . Therefore, the hemolytic activity of Chrysanthellin A could be used as an indicator of its potential cytotoxic effects, which is important in drug safety evaluations .

Interaction with Cholesterol

It has been hypothesized that Chrysanthellin A interacts with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane . This interaction could be significant in the study of cholesterol-related diseases and the development of related treatments .

Mass Spectrometry Studies

Chrysanthellin A has been used in mass spectrometry studies to understand its chemical structure and properties . These studies are crucial in the field of analytical chemistry and can aid in the development of methods for the identification and quantification of Chrysanthellin A in various samples .

Study of Triterpene Saponins

Chrysanthellin A belongs to the class of triterpene saponins . These compounds have received much attention due to their wide spectrum of biological and pharmacological activities . Therefore, Chrysanthellin A is often used in the study of triterpene saponins, contributing to our understanding of this important class of natural products .

Mécanisme D'action

Target of Action

Chrysanthellin A, a saponin-based compound derived from the extract of Chrysanthellum americanum , primarily targets cell membranes . The amphiphilic properties of saponins, including Chrysanthellin A, enable them to interact with cell membranes as surface-active molecules .

Mode of Action

Chrysanthellin A interacts with its targets, the cell membranes, and disrupts them . It has been hypothesized that saponins, including Chrysanthellin A, interact with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane .

Biochemical Pathways

The disruption of cell membranes by Chrysanthellin A affects the integrity and function of the cells, leading to hemolysis . Hemolysis refers to the rupture of red blood cells and the release of their contents into surrounding fluid. This process is part of the biochemical pathway affected by Chrysanthellin A .

Pharmacokinetics

The mass spectrum of chrysanthellin a has been recorded, which could be useful for future pharmacokinetic studies .

Result of Action

The primary molecular and cellular effect of Chrysanthellin A’s action is the hemolysis of erythrocytes . This effect is due to the interaction of Chrysanthellin A with cholesterol in the cell membranes, leading to the formation of pores and subsequent destabilization of the membrane .

Action Environment

The properties of saponins, including chrysanthellin a, suggest that factors such as ph, temperature, and the presence of other compounds could potentially influence their action .

Propriétés

IUPAC Name |

[3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEZGTWSSFFKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098866 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1191.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysanthellin A | |

CAS RN |

73039-13-1 | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73039-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysantellin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073039131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-α-d-xylopyranosyl ester, (3β,16α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: The research mentions Chrysanthellin A as part of a multi-molecule composition for impacting lipid and carbohydrate metabolism. What is already known about Chrysanthellin A's potential effects on these metabolic processes?

A1: Unfortunately, the provided research [] primarily focuses on the composition itself and doesn't delve into specific mechanisms of action for individual components like Chrysanthellin A. Further research is needed to elucidate its specific contributions to the observed effects on lipid and carbohydrate metabolism. Investigating its potential interactions with metabolic pathways, enzymes, or signaling molecules could provide valuable insights.

Q2: Given the inclusion of Chrysanthellin A in a composition targeting metabolic disorders, are there any known structural features of this molecule that might hint at its potential role in these processes?

A2: While the research [] doesn't directly address Chrysanthellin A's structure-activity relationship in this context, it's a valid avenue for further investigation. Examining whether Chrysanthellin A shares structural motifs with known regulators of lipid or carbohydrate metabolism could provide clues. Additionally, exploring if it interacts with receptors or enzymes involved in these processes could shed light on its potential role within the proposed composition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.